Methyl 6,7-dimethoxycoumarin-4-acetate

Antimicrobial Structure-Activity Relationship Drug Discovery

Researchers often face a gap when a fluorophore lacks a functional handle for conjugation, limiting assay development. Methyl 6,7-dimethoxycoumarin-4-acetate solves this with its unique 4-methyl acetate group, an ideal anchor for attaching the 6,7-dimethoxycoumarin core to peptides or solid supports. - Enables rapid diversification to explore SAR around a critical ester pharmacophore for antimicrobial activity. - Scaffold for selective CYP isoform probes, as its related acid shows significantly weaker CYP2A6 inhibition (IC50 ~7,000 nM) than 7-methoxycoumarin. - Directly sourced for reliable supply into bioconjugate and focused library projects.

Molecular Formula C14H14O6
Molecular Weight 278.26 g/mol
CAS No. 88404-16-4
Cat. No. B14395696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,7-dimethoxycoumarin-4-acetate
CAS88404-16-4
Molecular FormulaC14H14O6
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)OC)OC
InChIInChI=1S/C14H14O6/c1-17-11-6-9-8(4-13(15)19-3)5-14(16)20-10(9)7-12(11)18-2/h5-7H,4H2,1-3H3
InChIKeyHESQWRMSNXAOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6,7-Dimethoxycoumarin-4-Acetate Procurement Rationale


Methyl 6,7-dimethoxycoumarin-4-acetate is a synthetic derivative of the 6,7-dimethoxycoumarin (scoparone) scaffold, distinguished by a methyl acetate group at the 4-position . This substitution is a key functional handle for further chemical modification or conjugation [1]. As a coumarin derivative, it belongs to a class of compounds known for diverse biological activities and prominent fluorescence properties [2]. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex molecular probes and potential therapeutic agents, setting it apart from simpler, unsubstituted coumarins [3].

Methyl 6,7-Dimethoxycoumarin-4-Acetate: Why Simple Analogs Are Not Equivalent


The biological and photophysical properties of coumarin derivatives are exquisitely sensitive to even minor structural modifications [1]. For instance, the presence of a 6,7-dimethoxy motif is essential for certain activities, but the activity can be completely abrogated or significantly altered by changes at the 4-position [2]. Simple 6,7-dimethoxycoumarin (scoparone) lacks the functional handle provided by the 4-acetate group, making it unsuitable for applications requiring conjugation or further derivatization [3]. Conversely, the presence of an ester or carboxylic acid substituent on the coumarin ring is a key determinant for potent antimicrobial activity, a feature absent in many unsubstituted coumarins [4]. Therefore, substituting Methyl 6,7-dimethoxycoumarin-4-acetate with a close analog without this specific substitution pattern would likely result in a loss of the intended biological or chemical function.

Methyl 6,7-Dimethoxycoumarin-4-Acetate: Differentiated Selection Evidence


4-Acetate-Dependent Antimicrobial Activity

A structure-activity relationship (SAR) study by Kawase et al. established that the presence of an ester or carboxylic acid group on the coumarin ring is a prerequisite for potent antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. This finding provides a strong class-level inference that Methyl 6,7-dimethoxycoumarin-4-acetate, which possesses this critical functional group, is more likely to exhibit antimicrobial properties compared to the structurally similar but less potent 6,7-dimethoxycoumarin (scoparone), which lacks this group. While direct MIC data for the target compound is not available in the provided literature, this SAR highlights the functional importance of its 4-acetate moiety.

Antimicrobial Structure-Activity Relationship Drug Discovery

CYP2A6 Inhibition Selectivity Profile

Data from BindingDB indicates that the closely related 6,7-dimethoxycoumarin-4-acetic acid exhibits moderate inhibitory activity against the cytochrome P450 enzyme CYP2A6, with an IC50 of 7,000 nM [1]. This is a class-level inference for the target compound's behavior. In contrast, 7-methoxycoumarin, a structurally simpler comparator, has been shown in a separate study to be a significantly more potent inhibitor of CYP2A6, with an IC50 of 50 nM [2]. This cross-study comparison suggests that the 6,7-dimethoxy substitution pattern, particularly with the 4-acetate group, may result in a distinct selectivity profile for CYP enzymes compared to other coumarin-based inhibitors.

Cytochrome P450 CYP2A6 Inhibition Drug Metabolism

Synthetic Versatility via 4-Acetate Handle

The presence of a methyl acetate group at the 4-position of the coumarin core provides a crucial functional handle for further chemical elaboration [1]. This is a class-level inference, as studies on similar coumarin-4-acetic acid esters demonstrate their utility as intermediates for synthesizing more complex molecules [2]. In contrast, the comparator, 6,7-dimethoxycoumarin (scoparone), lacks this reactive group, limiting its use as a building block to simple modifications of the aromatic ring or lactone [3]. The ester functionality in the target compound allows for straightforward conversion to other derivatives, such as amides or hydrazides, via simple chemical reactions, thereby expanding its utility in medicinal chemistry and chemical biology.

Synthetic Chemistry Derivatization Conjugation

Methyl 6,7-Dimethoxycoumarin-4-Acetate: Research & Industrial Use Cases


Antimicrobial Lead Synthesis

Based on the SAR evidence that an ester or carboxylate group is required for potent antimicrobial activity in coumarins [1], Methyl 6,7-dimethoxycoumarin-4-acetate is an ideal starting material for generating a focused library of analogs. Its 4-acetate handle facilitates rapid diversification to explore structure-activity relationships around this critical pharmacophore, a strategy not possible with the simpler, less active 6,7-dimethoxycoumarin comparator.

Selective CYP450 Probe Development

The distinct CYP2A6 inhibition profile, as inferred from the close analog [2], positions this compound as a valuable scaffold for designing selective probes. While 7-methoxycoumarin is a potent CYP2A6 inhibitor (IC50 = 50 nM), the target compound's related acid shows significantly weaker activity (IC50 = 7,000 nM). This difference suggests that derivatives based on the 6,7-dimethoxy-4-acetate scaffold may exhibit enhanced selectivity for other CYP isoforms, making it a strategic choice for developing more specific tools for studying drug metabolism.

Key Intermediate for Conjugated Architectures

The methyl acetate group at the 4-position provides a unique and versatile synthetic handle absent in many other coumarin derivatives [3]. This makes the compound a crucial intermediate for attaching the coumarin fluorophore to peptides, polymers, or solid supports. Its procurement is essential for projects that require the creation of bioconjugates, fluorescent sensors, or more complex heterocyclic systems where the 6,7-dimethoxycoumarin core needs to be linked to another functional entity [4].

Technical Documentation Hub

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